N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N2OS and its molecular weight is 368.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C15H17F3N2S, with a molecular weight of 338.37 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇F₃N₂S |
Molecular Weight | 338.37 g/mol |
IUPAC Name | This compound |
InChI Key | ZFQZKXGZLZVYQH-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. The thiazole moiety has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound interacts with specific molecular targets involved in cancer progression. For instance, it may inhibit Bcl-2 proteins, leading to increased apoptosis in cancer cells .
- Case Study : A study evaluated the cytotoxic effects of various thiazole derivatives on A-431 and Jurkat cell lines, revealing IC50 values below that of standard chemotherapeutics like doxorubicin, indicating strong anticancer properties .
Antimicrobial Activity
This compound also exhibits promising antimicrobial activity against a range of pathogens.
- Efficacy : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with structure-based modifications enhancing its antibacterial properties .
- Research Findings : In vitro assays demonstrated that derivatives with electron-donating groups on the phenyl ring exhibited enhanced antibacterial activity compared to their counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for anticancer and antimicrobial activities.
- Trifluoromethyl Group : Enhances lipophilicity and may improve cell membrane penetration.
Research indicates that modifications at the phenyl ring position can significantly alter the compound's potency against various targets .
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2OS/c19-18(20,21)14-9-5-4-8-13(14)17(24)22-10-16-23-15(11-25-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLIBSFZXKTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.